molecular formula C11H16N2 B1280275 1-Phenylpiperidin-3-amine CAS No. 63921-21-1

1-Phenylpiperidin-3-amine

Cat. No.: B1280275
CAS No.: 63921-21-1
M. Wt: 176.26 g/mol
InChI Key: OXQYZZQHIINDCG-UHFFFAOYSA-N
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Description

1-Phenylpiperidin-3-amine is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a phenyl group at the first position and an amine group at the third position

Biochemical Analysis

Biochemical Properties

1-Phenylpiperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways and drug interactions. Additionally, this compound can bind to neurotransmitter receptors, influencing signal transduction pathways and affecting neurotransmitter release .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis. It can also influence cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can cause toxicity and adverse effects, such as respiratory depression and cardiovascular complications. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, leading to localized effects. The compound’s distribution is influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reduction of 1-phenylpiperidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the reductive amination of 1-phenylpiperidin-3-one with ammonia or primary amines in the presence of a reducing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalytic hydrogenation techniques under controlled conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Substituted piperidine derivatives

Properties

IUPAC Name

1-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQYZZQHIINDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457196
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63921-21-1
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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